molecular formula C22H27N3O3 B5381879 methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B5381879
M. Wt: 381.5 g/mol
InChI Key: UKJZGGSFOPJIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate, also known as ME0328, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves the inhibition of various signaling pathways, including the PI3K/Akt signaling pathway and the NF-κB signaling pathway. methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to inhibit the activation of Akt and the expression of NF-κB, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has several advantages for lab experiments, including its stability, low toxicity, and high solubility in water. However, methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has some limitations, such as its low bioavailability and poor pharmacokinetic properties.

Future Directions

There are several future directions for research on methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the evaluation of its pharmacokinetic properties. Additionally, the use of methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in combination with other drugs may enhance its therapeutic efficacy.
Conclusion:
In conclusion, methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a novel small molecule that has shown promising potential for therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable compound for scientific investigation.

Synthesis Methods

The synthesis of methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves a multi-step process that includes the reaction of 4-ethylbenzoyl chloride with 4-(4-methyl-1-piperazinyl)aniline to form 4-(4-methyl-1-piperazinyl)benzoyl chloride. The resulting chloride is then reacted with methyl 3-aminobenzoate to form methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate.

Scientific Research Applications

Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Recent studies have shown that methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-16-5-7-17(8-6-16)21(26)23-19-15-18(22(27)28-3)9-10-20(19)25-13-11-24(2)12-14-25/h5-10,15H,4,11-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJZGGSFOPJIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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